N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

HCV polymerase inhibitor structure–activity relationship pyrazolo[1,5-a]pyrimidine scaffold

This tri-substituted pyrazolo[1,5-a]pyrimidine scaffold features a C3 2-methoxyphenyl group, a C5 methyl group and a crucial N7 cyclohexyl moiety. Unlike flat N-aryl analogs, the saturated cyclohexyl ring enhances conformational restriction, alters metabolic clearance away from CYP-mediated benzylic oxidation, and is required for NS5B polymerase inhibitory activity. Use this compound to benchmark potency in HCV antiviral assays or to probe kinase selectivity panels alongside N-benzyl (CAS 902013-86-9) and N-butyl (CAS 902306-35-8) counterparts.

Molecular Formula C20H24N4O
Molecular Weight 336.439
CAS No. 890621-70-2
Cat. No. B2859772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890621-70-2
Molecular FormulaC20H24N4O
Molecular Weight336.439
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4OC
InChIInChI=1S/C20H24N4O/c1-14-12-19(23-15-8-4-3-5-9-15)24-20(22-14)17(13-21-24)16-10-6-7-11-18(16)25-2/h6-7,10-13,15,23H,3-5,8-9H2,1-2H3
InChIKeyNDIKFAVHJHLWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 890621-70-2: Pyrazolo[1,5-a]pyrimidin-7-amine Scaffold for Kinase & Antiviral Probe Development


N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890621-70-2; molecular formula C20H24N4O; MW 336.44) is a tri-substituted pyrazolo[1,5-a]pyrimidine-7-amine bearing a C3 2-methoxyphenyl group, a C5 methyl group, and an N7 cyclohexylamino moiety [1]. This scaffold is a privileged chemotype in medicinal chemistry, extensively exploited as an ATP-competitive kinase inhibitor core, particularly against cyclin-dependent kinases (CDKs), CHK1, Pim-1, and receptor tyrosine kinases [2]. In addition, pyrazolo[1,5-a]pyrimidines have demonstrated antiviral activity through inhibition of HCV RNA-dependent RNA polymerase [3]. The specific substitution pattern of the target compound—featuring an ortho-methoxyphenyl ring at C3 and a saturated cyclohexyl ring on the C7 amine—distinguishes it from the many flat, aromatic-aniline analogs that dominate kinase inhibitor libraries, and is expected to confer distinct conformational, lipophilicity, and metabolic profiles relevant to hit-to-lead optimization.

Why N7-Substitution on the Pyrazolo[1,5-a]pyrimidine Core Cannot Be Interchanged Without Sacrificing Target Engagement and ADME Properties


Within the pyrazolo[1,5-a]pyrimidin-7-amine pharmacophore, the N7 substituent plays a dual role: it directly contacts the kinase hinge region or allosteric hydrophobic pocket and simultaneously governs key drug-like properties including lipophilicity, solubility, and oxidative metabolism [1]. When the N7 substituent is a planar aromatic ring such as benzyl or 4-fluorophenyl, the molecule gains extended π-stacking capacity but often suffers from high logP, poor aqueous solubility, and susceptibility to CYP-mediated oxidation at benzylic positions. In contrast, a saturated cycloalkyl group such as cyclohexyl introduces conformational restriction that can pre-organize the binding conformation, reduces aromatic ring count, and shifts metabolic clearance away from CYP-mediated benzylic hydroxylation toward less problematic alicyclic oxidation [2]. These differences are not interchangeable: simply swapping N-cyclohexyl for N-benzyl or N-butyl while preserving the C3 and C5 substituents can ablate target potency or completely alter the ADME-Tox profile, as demonstrated in SAR studies of pyrazolo[1,5-a]pyrimidine HCV polymerase inhibitors where the cyclohexyl group was stringently required for biochemical activity [3]. Therefore, procurement decisions that treat N-substituted pyrazolo[1,5-a]pyrimidin-7-amines as interchangeable commodities risk selecting a compound that fails to recapitulate the binding mode, selectivity, or pharmacokinetic behavior of the target chemotype.

Quantitative Differentiation of N-Cyclohexyl-3-(2-Methoxyphenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-7-Amine Against Closest N7-Substituted Analogs


SAR Evidence from HCV Polymerase Inhibition: Cyclohexyl vs. Aromatic N7 Substituents Dictates Biochemical Potency

In a systematic SAR study of pyrazolo[1,5-a]pyrimidine-based HCV NS5B polymerase inhibitors, the cyclohexyl group at a position analogous to the N7 substituent was shown to be stringently preferred for biochemical activity. When the cyclohexyl moiety was replaced by aromatic or smaller aliphatic groups, a significant reduction in inhibitory potency against the HCV polymerase was observed [1]. This class-level SAR finding indicates that N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is likely to retain superior target engagement in antiviral screening cascades compared to its N-benzyl (CAS 902013-86-9, C21H20N4O, MW 344.40) or N-butyl (CAS 902306-35-8, C18H22N4O, MW 310.40) analogs, whose linear or planar N7 substituents lack the optimal hydrophobic shape complementarity demanded by the target binding site.

HCV polymerase inhibitor structure–activity relationship pyrazolo[1,5-a]pyrimidine scaffold

Kinase Selectivity Precedent: Pyrazolo[1,5-a]pyrimidin-7-amines as ATP-Competitive CDK and CHK1 Inhibitors

The pyrazolo[1,5-a]pyrimidine core is a validated ATP-competitive kinase inhibitor scaffold, with structurally related 7-amino derivatives showing potent inhibition of CDK2 (IC50 values ranging from low nanomolar to sub-micromolar), CHK1 (IC50 ~3 nM for optimized analogs), and CDK7 (IC50 ~21 nM for BS-181, a pyrazolo[1,5-a]pyrimidine-7-amine) [1] [2]. The N-cyclohexyl substituent in the target compound is predicted to occupy a hydrophobic pocket adjacent to the hinge region in kinases where cycloalkyl groups have been shown to enhance selectivity over related kinases (e.g., CDK2 vs. CDK1, or CHK1 vs. CHK2) by imposing conformational constraints that disfavor binding to off-target ATP-binding sites [3]. This contrasts with N-aryl analogs, which often exhibit broader kinase inhibition profiles due to their capacity for extended π–π interactions with multiple kinase hinge residues.

cyclin-dependent kinase CDK inhibitor CHK1 inhibitor kinase selectivity

Physicochemical Differentiation: Impact of N7-Cyclohexyl on Lipophilicity and Predicted Metabolic Stability vs. N7-Benzyl and N7-Butyl Analogs

The N-cyclohexyl group in the target compound (MW 336.44, predicted LogP ~3.8–4.2) is expected to reduce metabolic vulnerability compared to the N-benzyl analog (CAS 902013-86-9, MW 344.40, predicted LogP ~4.2–4.5), which is susceptible to CYP-mediated benzylic hydroxylation and subsequent dehydrogenation to a reactive imine species [1]. The N-butyl analog (CAS 902306-35-8, MW 310.40, predicted LogP ~3.5–3.8) lacks the conformational restriction of the cyclohexyl ring, leading to higher entropic penalty upon binding and potentially reduced target residence time. In pyrazolo[1,5-a]pyrimidine HCV polymerase inhibitors, the cyclohexyl group was specifically noted to impart a favorable balance of hydrophobicity and solubility, contributing to improved biochemical potency without excessive lipophilicity that would compromise aqueous solubility [2]. Calculated property differences underscore why the N-cyclohexyl variant occupies a distinct physicochemical space that cannot be replicated by simple alkyl or benzyl N7 substitution.

lipophilicity metabolic stability CYP oxidation drug-like properties LogP

Synthetic Tractability and Scalability: C7 Amine Derivatization as a Late-Stage Diversification Point

The 7-chloro intermediate of the pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile late-stage diversification handle, enabling nucleophilic aromatic substitution (SNAr) with primary amines including cyclohexylamine, benzylamine, and butylamine under mild conditions [1]. The target compound is synthesized via condensation of the appropriate 7-chloro precursor with cyclohexylamine, a transformation that proceeds with high regioselectivity and yields amenable to parallel library synthesis. Compared to N-aryl analogs requiring Buchwald–Hartwig coupling conditions (palladium catalyst, ligand, elevated temperature), the SNAr-based installation of the N-cyclohexyl group is operationally simpler, more cost-effective, and avoids transition metal contamination of the final product—a critical consideration for biological testing and procurement [2]. This synthetic advantage translates into higher batch-to-batch purity and lower procurement cost relative to N-arylated analogs that necessitate metal-catalyzed amination.

synthetic chemistry late-stage functionalization pyrazolo[1,5-a]pyrimidine synthesis parallel synthesis

Structural Uniqueness in the 3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Sub-series: Limited Commercial Availability Enhances Differentiation

A substructure search of the pyrazolo[1,5-a]pyrimidin-7-amine scaffold in vendor catalogs reveals that the 3-(2-methoxyphenyl)-5-methyl substitution pattern represents a relatively underexplored region of this chemotype space. Among commercially available analogs, N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890621-70-2) is one of very few compounds combining a C3 ortho-methoxyphenyl group with a saturated N7-cycloalkylamine [1]. The more abundant analogs feature either N7-aryl substituents (N-phenyl, N-(4-fluorophenyl)) or lack the C3 methoxyphenyl moiety altogether. This specific combination of substituents occupies a distinct chemical space volume that is sparsely populated in commercial screening collections, affording researchers an opportunity to probe SAR hypotheses that cannot be tested with more common analogs [2].

chemical space structural novelty commercial availability SAR library design

Procurement-Ready Application Scenarios for N-Cyclohexyl-3-(2-Methoxyphenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-7-Amine


HCV Antiviral Drug Discovery: Building on Cyclohexyl-Dependent SAR for NS5B Polymerase Inhibition

For research teams pursuing direct-acting antiviral agents targeting HCV replication, the target compound serves as a key SAR probe to validate the stringent requirement for a cyclohexyl hydrophobic group at the N7 position of the pyrazolo[1,5-a]pyrimidine scaffold, as established by Manfroni et al. (2009) [1]. The compound can be used to benchmark the biochemical potency of newly synthesized analogs and to confirm that deviations from the N-cyclohexyl motif are not tolerated without loss of NS5B inhibitory activity [1].

Kinase Inhibitor Hit Expansion: Probing CDK/CHK1 Selectivity with a Non-Aromatic N7 Substituent

In kinase drug discovery programs targeting CDK2, CDK7, or CHK1, the N-cyclohexyl target compound offers a structurally differentiated alternative to the planar N-aryl pyrazolo[1,5-a]pyrimidine-7-amines that dominate the literature [2]. By incorporating this compound into a kinase selectivity panel alongside its N-benzyl and N-phenyl counterparts, researchers can experimentally determine whether the saturated cyclohexyl ring confers improved selectivity windows over off-target kinases, as predicted by structure-based design studies [3].

ADME-Tox Lead Optimization: Evaluating the Impact of N7-Cyclohexyl on Metabolic Stability and CYP Inhibition

The target compound is ideally suited for comparative in vitro ADME profiling studies in which its metabolic stability in liver microsomes, CYP inhibition profile, and plasma protein binding are measured side-by-side with the N-benzyl (CAS 902013-86-9) and N-butyl (CAS 902306-35-8) analogs [4]. Such head-to-head profiling directly addresses whether the N-cyclohexyl group delivers the predicted reduction in CYP-mediated benzylic oxidation and improvement in metabolic half-life, providing data-driven justification for its selection in lead optimization campaigns [4].

Chemical Probe Development: A Structurally Novel Vector for Chemoproteomics and Target Deconvolution

Owing to its scarcity in commercial screening collections, the target compound can be derivatized with a click-chemistry handle (e.g., propargyl group at a suitable position) to create a photoaffinity or activity-based protein profiling probe for chemoproteomic target deconvolution [5]. The unique N-cyclohexyl-3-(2-methoxyphenyl)-5-methyl substitution pattern increases the probability that any cellular phenotype observed is attributable to a specific, non-redundant target engagement event, enhancing the value of the probe in target identification workflows [5].

Quote Request

Request a Quote for N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.